molecular formula C26H33NO10 B15342115 2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate CAS No. 40680-77-1

2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

Cat. No.: B15342115
CAS No.: 40680-77-1
M. Wt: 519.5 g/mol
InChI Key: AKPNXQJKOXLURX-UHFFFAOYSA-N
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Description

The compound 2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a benzofuran derivative with a complex substitution pattern. Its core structure includes:

  • 4,7-Dimethoxy-1-benzofuran: A heterocyclic scaffold with methoxy groups at positions 4 and 7, contributing to electron-rich aromaticity.
  • 6-Position Substituent: An ethoxy group linked to a dimethylazanium (quaternary ammonium) moiety, enhancing water solubility via cationic charge.
  • Counterion: 2-hydroxy-2-oxoacetate (oxalate), balancing the positive charge of the azanium group.

Properties

CAS No.

40680-77-1

Molecular Formula

C26H33NO10

Molecular Weight

519.5 g/mol

IUPAC Name

2-[[5-[1-hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C24H31NO6.C2H2O4/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5;3-1(4)2(5)6/h6-7,9-10,12,14,19,26H,8,11,13,15H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

AKPNXQJKOXLURX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=C(C=C3)OC)O)OC)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Functionalization: Introduction of hydroxy, methoxy, and other functional groups through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Analog 1 (Phenyl Substituent) Analog 2 (4-Fluorophenyl Substituent) Analog 3 (Cinnamoyl Substituent)
Aromatic Substituent 4-Methoxyphenyl Phenyl 4-Fluorophenyl (E)-3-(4-Methoxyphenyl)propenoyl (cinnamoyl)
5-Position Chain 1-Hydroxy-3-(4-methoxyphenyl)propyl 1-Hydroxy-3-phenylpropyl 1-Hydroxy-3-(4-fluorophenyl)propyl Propenoyl (α,β-unsaturated ketone)
Molecular Formula Not explicitly stated (Inferred: ~C₂₆H₃₃NO₁₀) C₂₅H₃₁NO₉ C₂₅H₃₀FNO₉ C₂₉H₃₃NO₁₀
Molecular Weight ~525.5 g/mol (estimated) ~489.5 g/mol 507.505 g/mol ~579.6 g/mol (estimated)
Purity Not reported 96% 96% Supplier-dependent (e.g., Alfa Chemistry)
Key Functional Groups Methoxy, hydroxypropyl, quaternary ammonium, oxalate Phenyl, hydroxypropyl, quaternary ammonium, oxalate Fluorophenyl, hydroxypropyl, quaternary ammonium, oxalate Cinnamoyl, methoxy, quaternary ammonium, oxalate

Physicochemical and Pharmacological Implications

Solubility and Charge

  • The dimethylazanium group confers cationic charge, enhancing aqueous solubility, critical for bioavailability. The oxalate counterion further stabilizes the salt form .
  • Methoxy vs. Fluorine Substituents : The 4-methoxyphenyl group (electron-donating) in the target compound may improve metabolic stability compared to the 4-fluorophenyl (electron-withdrawing) analog .

Pharmacological Potential

  • Benzofuran Core : Benzofuran derivatives are associated with antitumor, antimicrobial, and anti-inflammatory activities. The substituents modulate target affinity; for example, fluorine enhances lipophilicity and membrane penetration .
  • Hydroxypropyl Chain : The chiral hydroxypropyl moiety in the target compound and analogs may interact with enzymes or receptors via hydrogen bonding, akin to pyrazoline derivatives with reported antidepressant activity .

Biological Activity

The compound 2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic molecule with potential biological activities. This article reviews its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C27H33N3O7S, and it features a benzofuran moiety, which is known for diverse pharmacological properties. The presence of methoxy groups and a dimethylazanium structure suggests potential interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, related benzofuran derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the inflammatory response. In particular, a study demonstrated that a benzofuran derivative inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with an IC50 of 0.4 µM, suggesting that our compound may exhibit similar activity .

2. Antioxidant Activity

Benzofuran derivatives have also been associated with antioxidant properties. The antioxidant capacity can be attributed to the presence of hydroxyl groups which can scavenge free radicals. A related study found that certain benzofuran compounds showed significant antioxidant activity comparable to ascorbic acid .

3. Cytotoxic Effects

Cytotoxicity studies reveal that certain benzofuran derivatives exhibit selective cytotoxicity against tumor cell lines. For instance, compounds structurally similar to the one have demonstrated significant cytotoxic effects on cancer cell lines in vitro, indicating potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
L-651896COX Inhibition1.1 µM
Benzofuran ALeukotriene Synthesis0.4 µM
Benzofuran BAntioxidant ActivityComparable to Ascorbic Acid
Compound XCytotoxicityLC50 = 0.5 ppm

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of a similar benzofuran derivative on inflammation induced by arachidonic acid in mouse models. The compound significantly reduced elevated leukotriene levels and demonstrated anti-edema properties, highlighting its potential for treating inflammatory conditions .

Case Study 2: Anticancer Potential

Another research focused on the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting their potential use as chemotherapeutic agents .

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